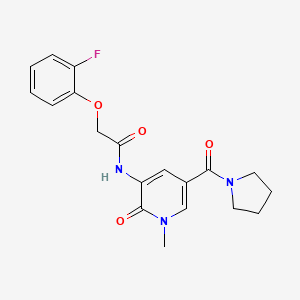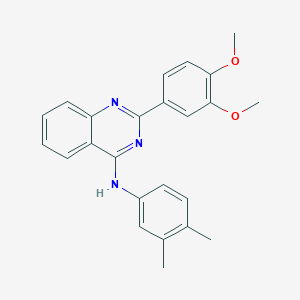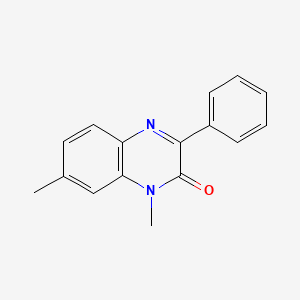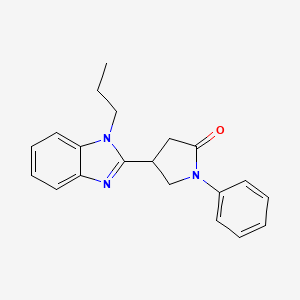![molecular formula C14H14N4S B2742817 1-Phenyl-4-propylsulfanylpyrazolo[3,4-d]pyrimidine CAS No. 730946-74-4](/img/structure/B2742817.png)
1-Phenyl-4-propylsulfanylpyrazolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Phenyl-4-propylsulfanylpyrazolo[3,4-d]pyrimidine” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are heterocyclic systems that can be considered as purine analogs and are interesting not only from the viewpoint of organic synthesis, but also for their promising pharmacological properties .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves a one-pot multi-component cyclocondensation reaction . A novel series of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives including hydrazones, pyrazoles, and oxadiazole-2-thiol, has been synthesized .Molecular Structure Analysis
The molecular structure of “this compound” is similar to tyrosine and receptor kinase inhibitors . The structure of ATP binding pocket and mapping of reference EGFR-TK inhibitors to pharmacophore points are also studied .Chemical Reactions Analysis
The reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide led to cyclocondensation with the formation of 1-R-1’-phenyl-1’,7’-dihydrospiro[indole-3,6’-pyrazolo[3,4-d]pyrimidine]-2,4’(1H,5’H)-diones .科学的研究の応用
Synthesis and Pharmacological Applications
Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and studied for various pharmacological activities. For example, they are explored for their inhibitory activity against specific phosphodiesterases, which play a crucial role in cyclic GMP signaling pathways. Such compounds have shown potential in treating hypertension and other cardiovascular diseases due to their vasodilatory effects (Dumaitre & Dodic, 1996). Additionally, pyrazolo[1,5-a]pyrimidines have been identified for their nonsteroidal anti-inflammatory properties without the ulcerogenic activity commonly associated with such drugs, suggesting a safer therapeutic profile for inflammatory conditions (Auzzi et al., 1983).
Anti-bacterial and Anti-inflammatory Activity
Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant antibacterial activities. Through the modification of the pyrazolo[3,4-d]pyrimidine scaffold, researchers have developed compounds with enhanced antibacterial properties. An example includes the synthesis of 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives, showcasing their potential in combating bacterial infections (Rostamizadeh et al., 2013). Similarly, novel 1-phenylpyrazolo[3,4-d]pyrimidine derivatives have been synthesized and assessed for their cyclooxygenase inhibition and anti-inflammatory activity, indicating their utility in developing new anti-inflammatory agents with minimized ulcerogenic liability (Bakr et al., 2016).
Chemical Synthesis and Electrophilic Substitutions
The chemical synthesis of pyrazolo[3,4-d]pyrimidines and their electrophilic substitutions have been thoroughly explored, leading to the development of novel compounds with potential biological activities. Such synthetic approaches enable the introduction of various functional groups, enhancing the compounds' pharmacological profile and stability (Atta, 2011).
将来の方向性
作用機序
Target of Action
The primary targets of 1-Phenyl-4-propylsulfanylpyrazolo[3,4-d]pyrimidine are Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR) . CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment . EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating essential cellular processes, including cell proliferation, growth, metabolism, motility, and apoptosis .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been found to inhibit CDK2, leading to cell cycle arrest and apoptosis induction within cancer cells . It also inhibits EGFR, disrupting the signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The inhibition of CDK2 and EGFR disrupts several biochemical pathways. CDK2 inhibition affects the cell cycle, particularly the transition from the G1 phase to the S phase . EGFR inhibition disrupts various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell proliferation, survival, and angiogenesis .
Result of Action
The inhibition of CDK2 and EGFR by this compound leads to significant molecular and cellular effects. It causes cell cycle arrest, induces apoptosis within cancer cells , and disrupts signaling pathways that promote cell proliferation and survival .
生化学分析
Biochemical Properties
1-Phenyl-4-propylsulfanylpyrazolo[3,4-d]pyrimidine has been found to interact with various enzymes and proteins. It has shown good in vitro anti-proliferative activities against leukemia cell lines . Some of the pyrazolo[3,4-d]pyrimidine derivatives were found to be 8–10 times more potent than BTK inhibitor ibrutinib .
Cellular Effects
The cellular effects of this compound are significant. It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It has also shown moderate activity against HepG-2 .
Molecular Mechanism
The molecular mechanism of action of this compound involves inhibiting protein kinases, which are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism . It has shown significant inhibitory activity against CDK2/cyclin A2 .
Temporal Effects in Laboratory Settings
It has shown good in vitro anti-proliferative activities against leukemia cell lines .
Metabolic Pathways
It is known to inhibit protein kinases, which play active roles in signal transduction pathways in human .
特性
IUPAC Name |
1-phenyl-4-propylsulfanylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S/c1-2-8-19-14-12-9-17-18(13(12)15-10-16-14)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZJLBLSDZXEGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=NC2=C1C=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2742744.png)

![1-(3,4-dimethylphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2742746.png)
![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[4-(dimethylamino)phenyl]methanone](/img/structure/B2742749.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4,4,4-trifluoro-N-methylbutanamide](/img/structure/B2742752.png)


